CD73-IN-14

CD73 Inhibition Enzyme Assay Small Molecule Inhibitor

Researchers requiring oral CD73 inhibition face limited options; AB680 is IV-only, while other oral inhibitors lack click chemistry handles. CD73-IN-14 (IC50 0.17 nM) uniquely combines oral bioavailability with a terminal alkyne for CuAAC bioconjugation. • Oral activity enables convenient repeated dosing in syngeneic/xenograft tumor models • Alkyne handle supports custom probe synthesis (fluorescent, biotin) via click chemistry • Validated in human plasma assays for benchmarking new CD73 inhibitors

Molecular Formula C26H26ClN7O9
Molecular Weight 616.0 g/mol
Cat. No. B10856132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD73-IN-14
Molecular FormulaC26H26ClN7O9
Molecular Weight616.0 g/mol
Structural Identifiers
SMILESC#CC1(C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)COC(CC4=CC=C(C=C4)N5CCCNC5=O)(C(=O)O)C(=O)O)O
InChIInChI=1S/C26H26ClN7O9/c1-2-25(41)15(43-20(17(25)35)34-12-30-16-18(28)31-23(27)32-19(16)34)11-42-26(21(36)37,22(38)39)10-13-4-6-14(7-5-13)33-9-3-8-29-24(33)40/h1,4-7,12,15,17,20,35,41H,3,8-11H2,(H,29,40)(H,36,37)(H,38,39)(H2,28,31,32)/t15-,17+,20-,25-/m1/s1
InChIKeyROWSPNRRBJYDCU-IRJNKLFQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD73-IN-14 (CAS 2407356-67-4) | A Highly Potent and Orally Active Small Molecule CD73 Inhibitor


2-(((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-(4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzyl)malonic acid, also known as CD73-IN-14, is a potent, selective, and orally active small molecule inhibitor of the ectonucleotidase CD73 (NT5E) [1]. It is a nucleoside analog featuring a 2-chloroadenine base and a malonic acid prodrug moiety, which confers oral bioavailability. The compound contains a terminal alkyne group, making it a versatile reagent for click chemistry applications such as bioconjugation and probe development [1].

Why CD73-IN-14 Cannot Be Substituted by Other CD73 Inhibitors or Nucleoside Analogs


Substitution of CD73-IN-14 with other in-class CD73 inhibitors or nucleoside analogs is not scientifically valid due to its unique combination of oral bioavailability, potent enzymatic inhibition, and the presence of a bioorthogonal alkyne handle. While other potent CD73 inhibitors exist, they often lack one or more of these critical attributes. For example, AB680 is highly potent but requires intravenous administration due to its physicochemical properties [1]. Conversely, other orally bioavailable inhibitors like ORIC-533 do not contain the alkyne functionality necessary for click chemistry applications, which is essential for developing targeted drug conjugates or activity-based probes [2]. This unique profile directly impacts the selection of the compound for specific research and development workflows.

Quantitative Differentiation of CD73-IN-14: Potency, Oral Bioavailability, and Click Chemistry Utility


Sub-Nanomolar Potency Against Recombinant Human CD73 (hCD73)

CD73-IN-14 demonstrates potent inhibition of recombinant human CD73 enzyme activity. In a standardized biochemical assay, it achieves a half-maximal inhibitory concentration (IC50) of 0.170 nM [1]. This level of potency is comparable to other advanced clinical candidates, establishing CD73-IN-14 as a high-quality tool compound for in vitro studies.

CD73 Inhibition Enzyme Assay Small Molecule Inhibitor

Maintained Potency in a Physiologically Relevant Human Plasma Matrix

The activity of CD73-IN-14 was assessed in a more physiologically relevant environment: human plasma. The compound retained significant potency with an IC50 of 0.380 nM, representing only a 2.2-fold shift in potency compared to the recombinant enzyme assay [1]. This minimal shift indicates low plasma protein binding, a desirable property for achieving high free drug concentrations in vivo.

CD73 Inhibition Plasma Protein Binding Ex Vivo Assay

Orally Bioavailable Profile in Contrast to IV-Only Potent Inhibitor AB680

CD73-IN-14 is characterized as an orally active CD73 inhibitor . This is a critical differentiator from the highly potent CD73 inhibitor AB680, which is a triply charged molecule that requires intravenous (IV) delivery [1]. While quantitative oral bioavailability (%F) data for CD73-IN-14 is not available in the public domain, its oral activity claim represents a significant advantage for in vivo studies where repeated IV dosing is impractical or not desired.

Oral Bioavailability CD73 Inhibitor In Vivo Pharmacology

Unique Alkyne Functional Group Enables Click Chemistry Applications

CD73-IN-14 contains a terminal alkyne group, a feature absent in other major clinical-stage CD73 inhibitors like AB680 and ORIC-533. This alkyne group enables the compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules bearing an azide group . This provides a direct, quantitative handle for creating bioconjugates, fluorescent probes, or activity-based protein profiling (ABPP) tools.

Click Chemistry Chemical Biology Bioconjugation Probe Development

Recommended Applications for CD73-IN-14 in Oncology and Chemical Biology Research


In Vivo Tumor Immuno-Oncology Studies Requiring Oral Dosing

CD73-IN-14 is the preferred tool compound for in vivo syngeneic or xenograft tumor models where oral administration is required to assess the impact of CD73 inhibition on tumor growth and the immune microenvironment . Its reported oral activity makes it more practical for long-term, repeated dosing studies compared to IV-only inhibitors like AB680 [1]. Researchers should procure CD73-IN-14 to evaluate the therapeutic potential of CD73 blockade via a convenient oral route.

Development of Fluorescent or Affinity Probes for CD73 Target Engagement

Due to its unique alkyne handle, CD73-IN-14 is an ideal starting point for synthesizing custom chemical biology probes . By performing a CuAAC reaction with an azide-containing fluorophore or biotin tag, researchers can create a potent and selective probe for CD73. This enables downstream applications such as cellular imaging of CD73 localization, fluorescence polarization binding assays, or pull-down experiments to identify interacting proteins in cell lysates.

In Vitro Validation and Benchmarking of Novel CD73 Inhibitors

Given its well-characterized, sub-nanomolar potency in both recombinant enzyme and human plasma assays [2], CD73-IN-14 serves as an excellent reference standard for benchmarking the activity of new CD73 inhibitors. Researchers can use CD73-IN-14 to establish a baseline for potency, plasma shift, and cellular activity in their own assays, ensuring that new chemical entities are evaluated against a relevant and potent control compound.

Dissecting CD73-Mediated Immunosuppression in Ex Vivo Human Samples

The validated activity of CD73-IN-14 in human plasma [2] makes it a superior choice for ex vivo studies using human blood or tissue samples. Researchers studying adenosine-mediated T-cell suppression can use CD73-IN-14 to block the conversion of AMP to adenosine, thereby assessing the functional impact of CD73 inhibition on immune cell activation and proliferation in a clinically relevant matrix.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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